molecular formula C17H13N3O3 B6330477 1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240565-75-6

1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6330477
CAS No.: 1240565-75-6
M. Wt: 307.30 g/mol
InChI Key: FKSGUKJMHNSTRM-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a biphenyl group and a nitro-substituted pyrazole ring

Preparation Methods

The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The nitrated pyrazole is then coupled with the biphenyl intermediate using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the product are maximized.

Chemical Reactions Analysis

1-{[1,1’-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: The biphenyl group can be oxidized under strong oxidative conditions to form quinones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

    Materials Science: Due to its unique structural properties, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound can be used as a probe to study biological processes involving nitro and pyrazole groups.

Mechanism of Action

The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group allows the compound to intercalate into biological membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar compounds to 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one include:

    1-{[1,1’-Biphenyl]-4-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    1-{[1,1’-Biphenyl]-4-yl}-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group provides different reactivity and potential biological applications compared to the nitro group.

    1-{[1,1’-Biphenyl]-4-yl}-2-(3-methyl-1H-pyrazol-1-yl)ethan-1-one: The methyl group affects the compound’s steric and electronic properties, leading to different chemical and biological behaviors.

The uniqueness of 1-{[1,1’-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one lies in its combination of a biphenyl group with a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSGUKJMHNSTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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